1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C25H25N3O3 and its molecular weight is 415.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ROCK Inhibitors
1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea belongs to a class of compounds with potential as Rho-associated protein kinase (ROCK) inhibitors. These inhibitors have been identified as potent agents in various biochemical pathways, particularly in the context of human lung cancer cells, where they suppress the phosphorylation levels of the ROCK substrate MYPT-1 (Pireddu et al., 2012).
Anticancer Investigations
Urea derivatives, including those structurally related to this compound, have shown promise in anticancer investigations. They have been synthesized and tested for enzyme inhibition, with observed effects on prostate cancer cell lines. Some of these compounds have demonstrated significant in vitro anticancer activity (Mustafa et al., 2014).
Hydrogen Bonding Studies
The study of hydrogen bonding within complexes of urea derivatives has revealed insights into their chemical behavior. This includes the investigation of the substituent effect on complexation, which is crucial for understanding the interaction dynamics of these compounds (Ośmiałowski et al., 2013).
PI3 Kinase Inhibition
This compound is structurally related to compounds that have been studied as inhibitors of the PI3 kinase, an enzyme important in various cellular processes. The synthesis and stereochemical determination of these inhibitors have been explored, highlighting their potential therapeutic applications (Chen et al., 2010).
Acetylcholinesterase Inhibition
Compounds in the same family as this compound have been synthesized and assessed for their potential as antiacetylcholinesterase agents. This research provides insights into the development of new drugs for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Properties
IUPAC Name |
1-benzhydryl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-22-14-8-13-21(16-22)28-17-20(15-23(28)29)26-25(30)27-24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16,20,24H,15,17H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHJNWCKVWTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.